molecular formula C9H9BrN2 B1338715 2-(2-Bromoethyl)benzoimidazole CAS No. 4078-54-0

2-(2-Bromoethyl)benzoimidazole

Cat. No.: B1338715
CAS No.: 4078-54-0
M. Wt: 225.08 g/mol
InChI Key: UVKUFRWLIJUYHS-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)benzoimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. The presence of the bromoethyl group at the second position of the benzimidazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)benzoimidazole typically involves the reaction of benzimidazole with 2-bromoethanol in the presence of a suitable base. The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 2-bromoethanol by the nitrogen atom of the benzimidazole ring. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromoethyl)benzoimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)benzoimidazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)benzoimidazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential bioactivity and versatility in various applications highlight its significance in scientific research and industrial processes .

Properties

IUPAC Name

2-(2-bromoethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKUFRWLIJUYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515612
Record name 2-(2-Bromoethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4078-54-0
Record name 2-(2-Bromoethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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